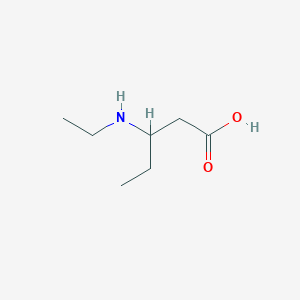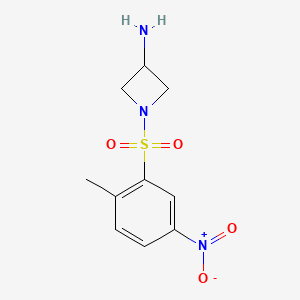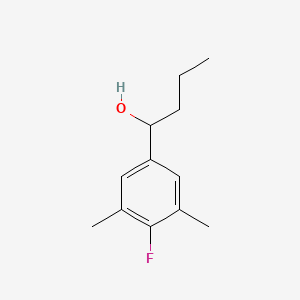
1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol typically involves the reduction of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound is synthesized through the reduction of its ketone precursor.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications. Studies focus on its pharmacological properties and its potential as a lead compound for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol involves its interaction with specific molecular targets. The fluorine atom and the propanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol
- 1-(4-Fluoro-3,5-dimethylphenyl)ethanol
- 1-(4-Fluoro-3,5-dimethylphenyl)ethanone
Comparison: 1-(4-Fluoro-3,5-dimethylphenyl)-1-propanol is unique due to its specific structural features, such as the propanol group, which differentiates it from similar compounds like 1-(4-Fluoro-3,5-dimethylphenyl)-1-butanol and 1-(4-Fluoro-3,5-dimethylphenyl)ethanol. These structural differences influence their chemical reactivity, physical properties, and potential applications. For instance, the length of the carbon chain in the alcohol group can affect the compound’s solubility, boiling point, and interaction with other molecules.
Propriétés
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6,10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHEPZOIUCQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)C)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine](/img/structure/B7939981.png)






![Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate](/img/structure/B7940036.png)
